N-[4-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine
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Overview
Description
N-[4-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with cyclohexyl isocyanide in the presence of a base such as piperidine . The reaction is carried out in refluxing ethanol for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole-thiadiazole derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation . The compound’s ability to form hydrogen bonds and interact with specific receptors makes it a potent bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazines: Another class of compounds with similar pharmacological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazines: Known for their antimicrobial and anticancer activities.
Uniqueness
N-[4-(3-cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-N,N-dimethylamine stands out due to its unique combination of cyclohexyl and dimethylaniline groups, which enhance its bioactivity and specificity. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry and drug development.
Properties
CAS No. |
577961-65-0 |
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Molecular Formula |
C17H21N5S |
Molecular Weight |
327.4g/mol |
IUPAC Name |
4-(3-cyclohexyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N5S/c1-21(2)14-10-8-13(9-11-14)16-20-22-15(18-19-17(22)23-16)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3 |
InChI Key |
JXORJWOWSGPADJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCCC4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCCC4 |
Origin of Product |
United States |
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